molecular formula C9H12ClNO B15070728 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride

Cat. No.: B15070728
M. Wt: 185.65 g/mol
InChI Key: HXSRKHSZYZFBEY-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride is a heterocyclic compound featuring a benzoxazepine core fused with a seven-membered oxazepine ring. The molecular formula is C₉H₁₀ClNO, combining a benzene ring, oxygen, and nitrogen atoms in its bicyclic structure. Its synthesis often involves desymmetrization reactions or cyclization strategies, such as the use of azide-functionalized intermediates in DMSO solvent systems .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-11-6-5-10-9;/h1-4,10H,5-7H2;1H

InChI Key

HXSRKHSZYZFBEY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC=CC=C2N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired oxazepine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis techniques, which allow for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions include oxazepine N-oxides, tetrahydro derivatives, and substituted oxazepines, depending on the specific reaction and conditions employed.

Scientific Research Applications

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine hydrochloride are best understood through comparison with analogous heterocycles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Significance Reference
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine HCl Not Provided C₉H₁₀ClNO 7-membered oxazepine ring fused to benzene Serotonin receptor modulation, neuroactive R&D
2,3,4,5-Tetrahydro-1,4-benzoxazepine HCl 217-67-4 C₉H₁₂ClNO Partially saturated oxazepine ring (positions 2–5) Intermediate in agrochemical synthesis
1,3,4-Benzothiadiazepine derivatives Not Provided Varies Sulfur-containing 7-membered thiadiazepine ring Anticonvulsant and antimicrobial research
Org GC 94 (Dibenzo-oxazepine derivative) Not Provided C₂₀H₂₃N₃O₅ Tetracyclic structure with fused pyrazine ring Anti-serotoninergic drug for migraine prophylaxis

Key Differences and Insights

Saturation Pattern: The target compound (1,2,3,5-tetrahydro) differs from 2,3,4,5-tetrahydro-1,4-benzoxazepine HCl in the positions of hydrogenation.

Heteroatom Substitution :

  • Replacing oxygen with sulfur in 1,3,4-benzothiadiazepines increases electron density and alters binding affinity. For example, thiadiazepines exhibit stronger anticonvulsant activity compared to oxazepines but may face metabolic instability .

Ring Complexity :

  • Org GC 94’s tetracyclic structure enables multi-receptor targeting (e.g., serotonin and histamine receptors), whereas the simpler tricyclic target compound is more selective. However, Org GC 94’s larger size (~300 g/mol vs. ~200 g/mol for the target) may reduce blood-brain barrier permeability .

Synthetic Accessibility :

  • The target compound’s synthesis via azide intermediates in DMSO contrasts with 1,3,4-benzothiadiazepines, which require mercapto-triazole precursors . These divergent pathways affect scalability and purity.

Research Findings and Data

Critical Observations

  • The target compound’s moderate lipophilicity (LogP ~2.1) balances solubility and membrane permeability, making it suitable for CNS drug development .
  • Org GC 94’s superior receptor affinity (IC₅₀ = 8 nM) comes at the cost of synthetic complexity and lower yield .

Biological Activity

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride (CAS No. 4029-37-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₂ClNO
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 4029-37-2
  • MDL Number : MFCD09832135

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antidepressant Activity

Research indicates that derivatives of the oxazepine structure exhibit significant antidepressant activity. A study highlighted that compounds with the oxazepine moiety show promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The mechanism appears to involve inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The exact mechanism is under investigation but may involve modulation of signaling pathways associated with cell growth and survival .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simple precursors such as benzimidazole derivatives. A notable method includes a one-pot multicomponent reaction involving 2-aminophenols and isocyanides which yields high purity products with good yields .

Study 1: Antidepressant Efficacy

A clinical trial assessed the efficacy of an oxazepine derivative similar to this compound in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo over a 12-week period .

Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of the compound resulted in a marked reduction in motor deficits and neuroinflammation compared to control groups. Histological analysis revealed preserved dopaminergic neurons in treated subjects .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntidepressantModulates serotonin and norepinephrine pathways
NeuroprotectiveProtects against oxidative stress-induced apoptosis
AnticancerInduces cell cycle arrest and apoptosis in cancer cells

Q & A

Basic Questions

Q. What are the key physicochemical properties and characterization methods for 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride?

  • Answer : The compound (CAS 3693-06-9) has a molecular formula of C₉H₁₁NO·HCl and a molecular weight of 185.66 g/mol (hydrochloride form). Key characterization methods include:

  • NMR spectroscopy : To confirm the heterocyclic structure and proton environments.
  • Mass spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and solid-state conformation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves cyclization of precursor amines with carbonyl-containing intermediates. For example:

  • Step 1 : React a benzoxazine derivative with a dichlorophenylphosphine or triethyl phosphite to form the oxazepine core.
  • Step 2 : Hydrochloride salt formation via treatment with HCl in a solvent like THF-MeOH-H₂O (1:1:1 v/v) under reflux .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis.
  • Handling : Use desiccants (e.g., silica gel) to minimize moisture exposure. Avoid prolonged light exposure due to potential photodegradation .

Advanced Research Questions

Q. What experimental strategies can optimize synthesis yield and purity?

  • Answer :

  • Reaction optimization : Use kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-limiting steps. For example, THF enhances cyclization efficiency compared to DCM.
  • Purification : Employ gradient column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to isolate high-purity fractions (>95%) .

Q. How can researchers resolve contradictory data in pharmacological assays involving this compound?

  • Answer :

  • Control experiments : Include vehicle controls (e.g., DMSO) and reference standards (e.g., known kinase inhibitors) to validate assay conditions.
  • Statistical validation : Apply ANOVA or t-tests to assess inter-experimental variability. Replicate assays in triplicate to confirm dose-response trends .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of benzooxazepine derivatives?

  • Answer :

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions C-3 or C-7 to modulate receptor binding.
  • Bioassay integration : Test derivatives in enzyme inhibition assays (e.g., kinase panels) or cell-based viability assays to correlate structural changes with activity .

Q. Which computational approaches predict the reactivity and interaction mechanisms of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding modes with target proteins (e.g., GPCRs) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How to design controlled experiments for assessing the compound’s pharmacokinetic (PK) properties?

  • Answer :

  • In vitro assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
  • In vivo protocols : Administer the compound intravenously and orally in rodent models, followed by LC-MS/MS plasma analysis to calculate bioavailability .

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